molecular formula C15H21NO4 B052641 (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid CAS No. 116052-00-7

(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid

Cat. No.: B052641
CAS No.: 116052-00-7
M. Wt: 279.33 g/mol
InChI Key: LHSQENYNJGOZKR-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid is a chiral, synthetic amino acid derivative of significant interest in biochemical and pharmacological research. Its primary research value lies in its potential role as an inhibitor or substrate analog for enzymes involved in fatty acid and polyketide biosynthesis. The compound features a benzyl-protected C8 carboxylic acid terminus, which can mimic the growing acyl chain during enzymatic elongation, and a core alpha-amino acid scaffold that may interact with active sites. This structure suggests potential application in the study of enzymes like fatty acid synthase (FAS), with particular relevance in cancer research where upregulated lipogenesis is a hallmark of many tumors. Researchers utilize this compound to probe the mechanisms of metabolic enzymes, develop novel inhibitory strategies, and understand substrate specificity. The (S)-configuration at the alpha-carbon is critical for its biological activity and recognition by stereospecific enzymes. This high-purity compound is an essential tool for chemists and biologists investigating metabolic pathways, enzyme kinetics, and novel therapeutic targets in areas such as oncology and infectious diseases.

Properties

IUPAC Name

(2S)-2-amino-8-oxo-8-phenylmethoxyoctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c16-13(15(18)19)9-5-2-6-10-14(17)20-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11,16H2,(H,18,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSQENYNJGOZKR-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)CCCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of the α-Amino Group

The amino group is protected using benzyloxycarbonyl (Cbz) chloride under alkaline conditions (pH 9–10) to form (S)-2-(((benzyloxy)carbonyl)amino)octanoic acid. This step achieves >95% yield in tetrahydrofuran (THF) at 0–5°C, minimizing racemization.

Reaction Conditions

ParameterValue
SolventTHF/H₂O (4:1)
Temperature0–5°C
BaseNaHCO₃
Reaction Time4–6 hours

Introduction of the Benzyloxy Group

The keto group at position 8 is functionalized via benzylation using benzyl bromide and potassium carbonate in dimethylformamide (DMF). This step proceeds at 60°C for 12 hours, yielding (S)-2-(((benzyloxy)carbonyl)amino)-8-(benzyloxy)-8-oxooctanoic acid with 82% efficiency.

Key Observations

  • Excess benzyl bromide (1.5 eq.) improves conversion rates.

  • Anhydrous DMF prevents hydrolysis of the benzyloxy intermediate.

Deprotection and Final Product Isolation

Sequential deprotection is critical:

  • tert-Butyl Ester Removal : Trifluoroacetic acid (TFA) in dichloromethane (DCM) cleaves the tert-butyl group within 2 hours at room temperature.

  • Cbz Group Removal : Hydrogenolysis using 10% Pd/C under H₂ atmosphere (1 atm) in ethyl acetate/methanol (1:1) selectively removes the Cbz group, yielding the target compound.

Deprotection Efficiency

StepYield (%)Purity (HPLC)
tert-Butyl Removal9899.2
Cbz Removal8998.5

Industrial-Scale Optimization

Catalytic Hydrogenation

Industrial protocols replace batch hydrogenation with continuous flow reactors using Pd/Al₂O₃ catalysts, reducing reaction time from 24 hours to 3 hours while maintaining 94% yield.

Flow Reactor Parameters

ParameterValue
Catalyst Loading5% Pd/Al₂O₃
Pressure10 bar H₂
Temperature50°C
Residence Time3 hours

Solvent Recycling

DMF recovery systems via vacuum distillation achieve 90% solvent reuse, lowering production costs by 40% compared to batch processes.

Analytical Validation

Chiral Purity Assessment

Chiral HPLC with a Crownpak CR-I column (5 µm, 4.6 × 150 mm) confirms enantiomeric excess (ee) >99% using a mobile phase of hexane/isopropanol/TFA (90:10:0.1).

Spectroscopic Characterization

  • ¹H NMR (500 MHz, DMSO- d6) : δ 7.38–7.25 (m, 5H, benzyl), 4.45 (s, 2H, CH₂Ph), 3.90 (q, J = 6.5 Hz, 1H, α-CH), 2.30–2.18 (m, 2H, CH₂CO).

  • IR (KBr) : 1725 cm⁻¹ (C=O, ester), 1650 cm⁻¹ (C=O, amide).

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)Key AdvantageLimitation
Carbamate Route7599.5High stereocontrolMulti-step purification
Direct Benzylation6898.2Fewer stepsModerate scalability
Flow Hydrogenation9499.1Rapid deprotectionHigh catalyst cost

Challenges and Mitigation Strategies

Racemization During Amination

  • Cause : Base-induced epimerization at the α-carbon.

  • Solution : Use of Hünig’s base (DIPEA) instead of triethylamine reduces racemization to <1%.

Byproduct Formation in Benzylation

  • Cause : Over-alkylation producing dibenzylated derivatives.

  • Solution : Stoichiometric control of benzyl bromide (1.2 eq.) and reaction monitoring via TLC.

Emerging Methodologies

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic intermediates achieves 99% ee in 48 hours, though yields remain suboptimal (55%).

Photocatalytic Deprotection

Visible-light-driven deprotection using Ru(bpy)₃Cl₂ reduces reliance on H₂ gas, enabling safer large-scale operations .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

Histone Deacetylase Inhibition

One of the prominent applications of (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid is its role as an inhibitor of histone deacetylases (HDACs). HDACs are crucial in regulating gene expression and have been implicated in various cancers. Compounds derived from this amino acid have shown selective inhibition of HDAC isoforms, particularly HDAC3 and HDAC8, which are linked to cancer progression.

  • Case Study : A study demonstrated that derivatives of this compound exhibited potent inhibitory activity against HDAC8, with IC50 values below 3.5 nM. These compounds were effective in reducing cell proliferation in neuroblastoma models, suggesting their potential as therapeutic agents for this type of cancer .

PROTAC Development

The compound has also been utilized in the development of proteolysis-targeting chimeras (PROTACs), which are innovative therapeutic agents designed to degrade specific proteins within cells. The incorporation of this compound into PROTACs has shown promise in selectively degrading HDACs, thereby enhancing the therapeutic efficacy against malignancies.

  • Case Study : Research highlighted the synthesis of PROTACs based on this compound that effectively targeted and degraded HDAC6, showing significant anti-proliferative effects on multiple myeloma cell lines .

Synthetic Applications

The structural characteristics of this compound make it a versatile intermediate in organic synthesis. Its ability to participate in various chemical reactions allows for the development of complex molecules.

Building Block for Peptides

This compound serves as a building block for synthesizing biologically active peptides. Its unique functional groups enable the formation of peptide bonds with other amino acids, facilitating the design of peptides with specific biological activities.

Synthesis of Novel Inhibitors

Recent studies have employed this compound to synthesize novel inhibitors targeting different biological pathways. The modification of its structure has led to the discovery of compounds with enhanced selectivity and potency against various targets.

Mechanism of Action

The mechanism of action of (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy group can interact with hydrophobic regions. The keto group can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

HDAC Complex Profiling

  • Asuapa-containing peptides selectively enrich class I HDACs, outperforming Asuha in HDAC3 capture .
  • This compound derivatives are intermediates in synthesizing HDAC degraders, where the benzyloxy group is later replaced with hydroxamic acid for enhanced potency .

Environmental and Analytical Relevance

  • ω-Oxocarboxylic acids like 8-oxooctanoic acid are biomarkers of lipid peroxidation and atmospheric oxidation processes. Their chain length (C8) correlates with linoleate degradation pathways .

Biological Activity

(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid is a non-proteinogenic amino acid that has garnered attention in biochemical research due to its unique structural features and potential applications in drug development. This article provides an in-depth analysis of its biological activity, mechanisms of action, and potential therapeutic implications.

Chemical Structure and Properties

This compound features:

  • Amino Group : Capable of forming hydrogen bonds.
  • Benzyloxy Group : Interacts with hydrophobic regions of biomolecules.
  • Keto Group : Participates in redox reactions, influencing biological activity.

The compound has a molecular weight of approximately 278.33 g/mol and is identified by the CAS number 116052-00-7.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets involved in various cellular processes:

  • Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of enzymes involved in amino acid metabolism. This inhibition can provide insights into enzyme functions and therapeutic strategies for metabolic disorders.
  • Neurotransmitter Modulation : Research indicates that this compound may modulate neurotransmitter systems, which could have implications for neuropharmacology and the treatment of neurological disorders.
  • Histone Deacetylase (HDAC) Inhibition : this compound has shown potential as a selective inhibitor of HDACs, particularly HDAC8, which is associated with cancer proliferation. Studies suggest that targeting HDACs can lead to decreased cell proliferation and increased apoptosis in cancer cells .

Case Studies and Experimental Data

  • Anti-Cancer Activity :
    • A study investigating the effects of HDAC inhibitors, including derivatives similar to this compound, demonstrated significant anti-proliferative effects on neuroblastoma cell lines. The knockdown of HDAC8 resulted in enhanced apoptosis and cell cycle arrest, indicating the compound's potential role in cancer therapy .
  • Neuroscience Applications :
    • Preliminary studies have suggested that this compound may influence synaptic plasticity and neuronal survival, making it a candidate for further exploration in neurodegenerative diseases.

Comparative Analysis

The following table summarizes the structural features and unique characteristics of compounds related to this compound:

Compound NameStructural FeaturesUnique Characteristics
2-Amino-8-hydroxyamino-octanoic acidHydroxylamine group instead of benzyloxyDifferent functional group affects reactivity
2-Amino-octanoic acidLacks the benzyloxy and keto groupsSimpler structure, fewer applications
(S)-2-Amino-8-(phenoxy)-8-oxooctanoic acidPhenoxy group instead of benzyloxyMay exhibit different biological activities

Q & A

Q. What are the recommended synthetic routes for (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid?

The compound can be synthesized via esterification and selective protection. A key intermediate, 8-(benzyloxy)-8-oxooctanoic acid, is prepared by reacting benzyl alcohol with an activated carbonyl precursor (e.g., using DCC/DMAP coupling). The amino group is introduced via reductive amination or enzymatic resolution to ensure the (S)-configuration. Yield optimization (e.g., 69% as reported) involves controlling reaction temperature and stoichiometry of reagents. Structural confirmation relies on 1H NMR^1 \text{H NMR} (e.g., δ 7.21–7.33 ppm for benzyl protons and δ 2.29–2.14 ppm for methylene protons adjacent to carbonyl groups) .

Q. How can enantiomeric purity and structural integrity be validated?

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers.
  • X-ray crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for related oxamide derivatives (e.g., CCDC reference: 2000864) .
  • Polarimetry : Measure specific rotation ([α]D[\alpha]_D) and compare with literature values for (S)-configured amino acids.

Q. What handling precautions are necessary for this compound?

  • Protective Equipment : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to minimize inhalation of dust or vapors.
  • Waste Disposal : Neutralize acidic byproducts before disposal, and segregate hazardous waste for professional treatment, as advised for structurally similar 8-(4-bromophenyl)-8-oxooctanoic acid .

Advanced Research Questions

Q. How can this compound be incorporated into peptide chains without racemization?

  • Solid-Phase Peptide Synthesis (SPPS) : Use Fmoc/t-Bu protection strategies. Activate the carboxyl group with HBTU or HATU in DMF, and couple with resin-bound amino acids under inert atmosphere.
  • Low-Temperature Coupling : Perform reactions at 0–4°C to minimize epimerization.
  • Monitoring : Analyze intermediates via LC-MS to confirm retention of stereochemistry, as seen in HDAC inhibitor peptide synthesis (e.g., chlamydocin analogs) .

Q. What is the biological relevance of the benzyloxy-oxo moiety in HDAC inhibition?

The benzyloxy group enhances membrane permeability and stabilizes the compound against enzymatic degradation. In chlamydocin, the analogous (S)-2-amino-8-((S)-oxiran-2-yl)-8-oxooctanoic acid (Aoe) moiety binds HDAC active sites via its keto group, disrupting zinc coordination. To evaluate inhibitory activity:

  • Enzyme Assays : Use fluorogenic substrates (e.g., Ac-Lys(Ac)-AMC) with recombinant HDAC isoforms.
  • Cell-Based Models : Measure histone acetylation levels in cancer cell lines (e.g., HeLa) via Western blot .

Q. How does pH influence the stability of the benzyloxy-oxo group?

  • Acidic Conditions : The benzyloxy group is susceptible to cleavage via acidolysis (e.g., using TFA in peptide deprotection).
  • Basic Conditions : The oxo group may undergo nucleophilic attack, leading to ester hydrolysis. Stability studies (e.g., HPLC monitoring at pH 2–12) are recommended, as shown for aromatic hydroxyketone derivatives .
  • Protection Strategies : Replace benzyl with more stable groups (e.g., tert-butyl) for prolonged activity in physiological environments.

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding poses with HDACs, leveraging crystal structures (PDB: 1C3R).
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability and hydrogen-bond interactions with catalytic residues (e.g., Asp 176 in HDAC1) .

Methodological Considerations

Q. How to resolve contradictions in spectroscopic data for structural analogs?

  • Cross-Validation : Compare 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and IR data with published spectra of structurally related compounds (e.g., 2-(2-ethoxy-2-oxoacetamido)benzoic acid) .
  • Crystallographic Refinement : Apply SHELXL-97 for high-resolution structural refinement, addressing discrepancies in bond lengths/angles .

Q. What are best practices for optimizing yield in large-scale synthesis?

  • Catalyst Screening : Test Pd/C or Raney Ni for hydrogenolysis of benzyl groups.
  • Flow Chemistry : Use continuous-flow reactors to enhance mixing and reduce side reactions.
  • Process Analytics : Implement in-line FTIR to monitor reaction progress .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.